molecular formula C13H8N6S B11292334 2-[6-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

2-[6-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

Cat. No.: B11292334
M. Wt: 280.31 g/mol
InChI Key: QKACLFPGGFOMCP-UHFFFAOYSA-N
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Description

2-[6-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is a heterocyclic compound that combines the structural features of pyridine, triazole, and thiadiazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-mercapto-5-(pyridin-2-yl)-1,3,4-thiadiazole. This intermediate then undergoes cyclization with hydrazine hydrate and pyridine-2-carbaldehyde to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[6-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2-[6-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzyme, leading to its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with different pharmacological properties.

    1,2,4-Triazolo[1,5-a]pyridine: Another heterocyclic compound with a different arrangement of nitrogen atoms.

    1,2,3-Triazolo[4,5-b]pyridine: Similar in structure but with different chemical reactivity.

Uniqueness

2-[6-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is unique due to its combination of pyridine, triazole, and thiadiazole rings, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile scaffold for drug design .

Properties

Molecular Formula

C13H8N6S

Molecular Weight

280.31 g/mol

IUPAC Name

3,6-dipyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H8N6S/c1-3-7-14-9(5-1)11-16-17-13-19(11)18-12(20-13)10-6-2-4-8-15-10/h1-8H

InChI Key

QKACLFPGGFOMCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=N4

Origin of Product

United States

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